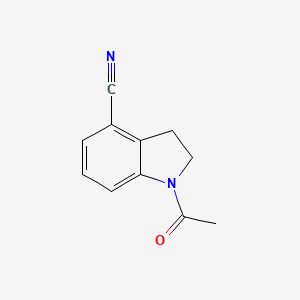

1-Acetylindoline-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2,3-dihydroindole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-6-5-10-9(7-12)3-2-4-11(10)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWGVXNSVQEZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Acetylindoline 4 Carbonitrile and Structural Analogs

Regioselective Acylation Strategies in Indoline (B122111) Synthesis

Regioselective acylation is a fundamental transformation in the synthesis of 1-acetylindoline-4-carbonitrile, focusing on the precise introduction of an acetyl group at the nitrogen atom of the indoline ring.

N-Acylation of Indoline-4-carbonitrile (B1355741) Precursors

The direct N-acylation of indoline-4-carbonitrile is a primary route to the target compound. This reaction typically involves the treatment of the indoline precursor with an acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride. The reactivity of the indole (B1671886) nitrogen is a critical factor, and its relatively low nucleophilicity can present a challenge. researchgate.net To overcome this, the reaction is often carried out in the presence of a base, which deprotonates the indoline nitrogen, increasing its nucleophilicity and facilitating the acylation process.

A variety of methods have been developed for the N-acylation of indoles, which can be adapted for indoline precursors. For instance, direct acylation with carboxylic acids can be achieved using boric acid as a catalyst. clockss.org In this method, a mixture of the indole (or indoline), a carboxylic acid, and boric acid in a high-boiling solvent like mesitylene (B46885) is heated to drive the reaction. clockss.org Another approach involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃), which offers a mild and functional group-tolerant method for N-acylation. nih.govbeilstein-journals.org Phase-transfer catalysis has also been employed for efficient N-acylation using acid chlorides and sodium hydroxide (B78521) in a biphasic system.

One-Pot Synthetic Approaches to N-Acetylindolines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. frontiersin.org For the synthesis of N-acetylindolines, a one-pot approach might involve the in-situ formation of the indoline ring followed by N-acylation. For example, a reduction of an appropriate nitro-substituted precursor to form the indoline could be immediately followed by the addition of an acetylating agent.

The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted in a one-pot fashion to generate related heterocyclic systems. rsc.org This involves the reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, which then undergoes an in-situ condensation with a ketone or aldehyde. rsc.org While not directly producing indolines, the principles of this one-pot reduction and condensation can be conceptually applied to the synthesis of functionalized indoline scaffolds.

Recent advancements have also demonstrated the one-pot synthesis of N-containing heterocycles from renewable resources like bioethanol through cascade catalysis, highlighting a move towards greener synthetic routes. oaepublish.comnih.gov

Multi-Component Reaction (MCR) Pathways for Indoline/Indole Carbonitrile Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for rapidly building molecular complexity. frontiersin.orgnih.gov

Condensation Reactions Involving Indoline/Indole Derivatives and Carbonitrile Formation

Condensation reactions are central to many MCRs that can generate indoline or indole carbonitrile scaffolds. The reaction of indoles with carbonyl compounds, such as aldehydes and ketones, is a well-established method for creating new carbon-carbon bonds. researchgate.netumn.edunih.gov These reactions are often catalyzed by acids. umn.eduumn.edu For instance, the acid-catalyzed condensation of indole with cyclic ketones can lead to various products, including bis(indolyl)methanes. umn.eduumn.edu

The formation of the carbonitrile group can be incorporated into these condensation sequences. While direct multi-component syntheses of this compound are not extensively documented, related MCRs can produce highly functionalized indole-2-carbonitriles. mdpi.com These methods often utilize cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, to introduce a variety of substituents onto the indole ring. mdpi.com The principles of these MCRs, which combine condensation and cross-coupling steps, could potentially be adapted to construct the desired indoline-4-carbonitrile framework. nih.gov

Cyclization and Aromatization Strategies in Constructing Substituted Pyridines and Other Fused Systems

The construction of fused heterocyclic systems often involves cyclization and subsequent aromatization steps. For instance, a recently developed method for synthesizing 7-azaindolines and 7-azaindoles utilizes the N-arylation of O-vinylhydroxylamines with aza-arene N-oxides, which triggers a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by rearomatization and cyclization. acs.org The resulting azaindolines can then be dehydrated to form the aromatic azaindoles. acs.org

Substrate-guided reactivity in cycloaddition reactions of indoles with 1,2-diaza-1,3-dienes can lead to the divergent synthesis of polycyclic fused indolines. polimi.itacs.org Depending on the substituents on the indole and the diazadiene, either [4+2] or [3+2] cycloaddition pathways can be favored, leading to different fused indoline scaffolds such as tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.itacs.org These complex scaffolds can serve as precursors for further derivatization.

Derivatization Routes from Related Indole and Indoline Intermediates

The synthesis of this compound can also be achieved through the derivatization of pre-existing indole or indoline intermediates. This approach allows for the late-stage introduction of the acetyl and cyano functionalities.

Procedures have been developed for the derivatization of indole compounds for analytical purposes, such as introducing electron-capturing groups onto the indole nitrogen for mass spectrometry. nih.gov These methods, which include reactions with agents like pentafluorobenzyl bromide and trifluoroacetic anhydride, demonstrate the feasibility of modifying the indole nitrogen. nih.gov

Intramolecular cyclization reactions are another powerful tool for constructing the indoline ring system. For example, phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization of appropriate precursors can yield various N-substituted indoles. organic-chemistry.org This method is efficient and tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring. organic-chemistry.org

Transformations of Indole-3-carbonitrile Derivatives

The conversion of readily available indole-3-carbonitrile derivatives presents a viable pathway to indoline-4-carbonitrile structures. This typically involves a reduction of the indole ring system.

A key transformation in this synthetic approach is the catalytic hydrogenation of the indole nucleus. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, the hydrogenation of N-acylindole-2-carboxylates has been shown to be a valuable method for preparing the corresponding indoline derivatives. clockss.org The N-acyl group, such as acetyl, serves as a protecting group and can influence the stereochemical outcome of the reduction. While direct hydrogenation of indole-3-carbonitrile to indoline-4-carbonitrile is not explicitly detailed in the provided results, the principles of indole hydrogenation are transferable. The reduction of the pyrrole (B145914) ring of the indole system is a common strategy. clockss.orgnih.govacs.org

One of the challenges in this approach is the potential for over-reduction or side reactions involving the nitrile group. Therefore, careful optimization of the reaction parameters, including hydrogen pressure, temperature, and solvent, is necessary. The use of specific catalysts, such as ruthenium N-heterocyclic carbene complexes, has been reported for the highly enantioselective and complete hydrogenation of protected indoles, offering a pathway to chiral indoline structures. nih.govacs.org

Another consideration is the potential for decarboxylation if the starting indole contains a carboxylic acid group, particularly under acidic conditions. rsc.org This highlights the importance of the functional group tolerance of the chosen hydrogenation method.

The following table summarizes representative transformations of indole derivatives that are pertinent to the synthesis of functionalized indolines.

| Starting Material | Reagents and Conditions | Product | Reference |

| N-Boc-indole-2-carboxylate | H₂, 10% Pd/C, 60 psi, EtOH | N-Boc-indoline-2-carboxylate | clockss.org |

| 3-Alkyl-protected indoles | Ru-NHC catalyst, H₂ (100 bar), 4 Å MS, n-hexane | Octahydroindoles | nih.govacs.org |

| Indole-3-carbaldehyde | Hydroxylamine hydrochloride, formic acid | Indole-3-carbonitrile | google.com |

Introduction of Carbonitrile Functionality in Indoline Systems

The direct introduction of a carbonitrile group onto a pre-existing indoline scaffold is another important synthetic strategy. This can be achieved through various cyanation reactions.

Transition metal-catalyzed cyanation reactions have emerged as powerful tools in organic synthesis. researchgate.net Palladium- and copper-catalyzed methods have been developed for the direct C-H cyanation of indoles, which could be adapted for indoline systems. rsc.orgnih.govacs.org For example, palladium-catalyzed C3-cyanation of indoles using acetonitrile (B52724) as the cyanide source has been reported. rsc.org Similarly, copper-mediated C2-cyanation of indoles has been achieved. nih.govacs.org While these examples focus on indoles, the principles of C-H activation and cyanation can be extended to indoline substrates.

The regioselectivity of the cyanation reaction is a key challenge. The position of the newly introduced nitrile group is influenced by the directing effects of substituents on the indoline ring and the choice of catalyst and ligands. For instance, the installation of a removable pyrimidyl group on the indole nitrogen has been used to direct C2-cyanation. nih.govacs.org

Alternative cyanation methods may involve the conversion of other functional groups on the indoline ring into a nitrile. For example, the dehydration of an aldoxime, derived from the corresponding aldehyde, is a classic method for nitrile synthesis. google.com An indoline-4-carboxaldehyde could potentially be converted to this compound via formation of the oxime followed by dehydration, after N-acetylation.

The following table outlines various methods for introducing a cyano group into indole and related heterocyclic systems, which could be applicable to indoline substrates.

| Substrate | Reagents and Conditions | Product | Reference |

| Indoles | CH₃CN, Pd catalyst | C3-Cyanoindoles | rsc.org |

| Indoles with N-pyrimidyl group | CH₃CN, Cu catalyst | C2-Cyanoindoles | nih.govacs.org |

| Indoles | 2-(Diisopropylamino)acetonitrile, Cu/PhSiH₃ | Cyanated indoles | thieme-connect.de |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene, Pd(II), CuI | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | nih.gov |

Elucidating Reaction Pathways and Mechanistic Considerations of 1 Acetylindoline 4 Carbonitrile Transformations

Principles of Electrophilic Substitution on Indoline (B122111) Systems

The indoline ring system, being the saturated analog of indole (B1671886), possesses a different reactivity profile towards electrophiles. While indole is a π-excessive heterocycle that readily undergoes electrophilic substitution, primarily at the C3 position, the reduced indoline core has a more benzene-like aromatic character. bhu.ac.inic.ac.uk However, the nitrogen atom's lone pair can still donate electron density to the aromatic ring, influencing the regioselectivity of substitution.

In 1-Acetylindoline-4-carbonitrile, the reactivity is modulated by two key functional groups:

4-Carbonitrile Group : The nitrile group (-CN) is a strong electron-withdrawing group through both induction and resonance. It significantly deactivates the aromatic ring towards electrophilic substitution and is a meta-director. latech.edu

The combined influence of these two groups on this compound determines the outcome of electrophilic substitution. The N-acetyl group directs incoming electrophiles to the C5 and C7 positions (ortho and para to the nitrogen), while the C4-carbonitrile group directs them to the C6 position (meta to the nitrile). The powerful deactivating nature of the nitrile group likely makes electrophilic substitution challenging, requiring harsh reaction conditions. The ultimate regioselectivity would depend on the specific electrophile and reaction conditions, with potential for mixtures of products.

| Position | Influence of N-Acetyl Group | Influence of 4-Carbonitrile Group | Predicted Outcome |

| C5 | Activating (ortho to -N(Ac)) | Deactivating (ortho to -CN) | Substitution possible but hindered |

| C6 | Deactivating (meta to -N(Ac)) | Activating (meta to -CN) | Favorable position for substitution |

| C7 | Activating (para to -N(Ac)) | Deactivating (meta to -CN) | Favorable position for substitution |

Nucleophilic Substitution and Addition Mechanisms

The electrophilic nature of the carbons in the acetyl and nitrile groups makes this compound susceptible to nucleophilic attack at these sites.

Reactions at the Carbonitrile Group: The nitrile group's carbon atom is electrophilic and can be attacked by nucleophiles. libretexts.orgopenstax.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through a nucleophilic addition of water (or hydroxide) to the nitrile carbon, forming an imidic acid or its conjugate base, which then tautomerizes to an amide. libretexts.orgopenstax.org Further hydrolysis of the resulting amide yields a carboxylic acid.

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile to a primary amine (4-(aminomethyl)-1-acetylindoline). openstax.orglibretexts.org The mechanism involves successive nucleophilic additions of hydride ions. openstax.orglibretexts.org Using a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone. libretexts.org

Reactions at the Acetyl Group: The N-acetyl group is an amide. Amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives due to the resonance stabilization from the nitrogen lone pair. libretexts.org However, nucleophilic acyl substitution can occur under certain conditions.

Hydrolysis: The acetyl group can be removed (deacetylation) via acid- or base-catalyzed hydrolysis to yield indoline-4-carbonitrile (B1355741). libretexts.org Basic hydrolysis, for instance, involves the nucleophilic attack of a hydroxide (B78521) ion on the acetyl carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the indoline nitrogen as the leaving group (which is subsequently protonated). masterorganicchemistry.com

Cascade and Rearrangement Reactions Involving the Indoline Core

The indoline scaffold can participate in various cascade and rearrangement reactions, often initiated by the formation of a key intermediate that triggers subsequent intramolecular transformations.

Domino Reactions: A domino Michael/Henry reaction has been reported for 1-acetylindolin-3-ones, which are structurally related to the target molecule. nih.gov This suggests that if a reactive site were introduced at the C3 position of this compound, it could serve as a substrate for similar cascade processes to build complex molecular architectures. nih.gov

Acid-Catalyzed Rearrangements: Acid-catalyzed reactions can promote rearrangements of the indoline skeleton. For instance, the treatment of indoline derivatives can lead to aza-semipinacol rearrangements, enabling the synthesis of C3-quaternary indolenines. chemrxiv.org In the context of this compound, protonation could potentially initiate intramolecular cyclizations or rearrangements if a suitable nucleophilic moiety is present elsewhere in the molecule. An acid-catalyzed cascade reaction involving a 3-formyl-1H-indole-4-carboxylic acid methyl ester has been shown to produce a complex tetracyclic indole skeleton through an iminium intermediate and subsequent nucleophilic attack by an amide nitrogen. mdpi.com

Catalytic Mechanistic Studies

Catalysis offers powerful tools for the functionalization of heterocycles like this compound, enabling reactions that are otherwise difficult.

Transition metal catalysis is a cornerstone for C-H functionalization, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. nih.govrsc.org The N-acetyl group in this compound can act as a directing group, guiding a metal catalyst to specific C-H bonds. rsc.orgyoutube.com

Mechanism of Directed C-H Activation: In a typical catalytic cycle, the N-acetyl carbonyl oxygen would coordinate to the metal center (e.g., Palladium, Rhodium). youtube.com This brings the metal into proximity with the C-H bonds at the C7 position of the indoline ring, facilitating regioselective C-H activation via a cyclometalated intermediate. youtube.com This intermediate can then engage in various cross-coupling reactions (e.g., with aryl halides, alkenes, or alkynes) to introduce new substituents at the C7 position. rsc.org

Potential Cross-Coupling Reactions:

Arylation: Coupling with aryl halides (Heck-type or direct arylation) could install an aryl group at C7.

Alkylation/Alkenylation: Reactions with alkyl halides or alkenes could functionalize the C7 position.

Suzuki and Sonogashira Coupling: If this compound were first halogenated (e.g., at C7), it could then serve as a substrate in classic cross-coupling reactions like the Suzuki (with boronic acids) or Sonogashira (with terminal alkynes) reactions to form C-C bonds. mdpi.com

Organocatalysis provides a metal-free alternative for asymmetric synthesis and functionalization. nih.gov

Enamine/Iminium Catalysis: While the aromatic ring of this compound is not directly activated by enamine or iminium ion catalysis, a related substrate, 1-acetylindolin-3-one, has been shown to participate in a domino Michael/Henry reaction catalyzed by a quinine-derived amine-squaramide. nih.gov The mechanism involves the organocatalyst activating the reaction partner, which then attacks the indolin-3-one. nih.gov

Base-Promoted Cascade Reactions: Metal-free cascade reactions can be promoted by simple bases. Reactions of ortho-carbonyl substituted benzonitriles with pronucleophiles under base catalysis (e.g., K₂CO₃) can lead to complex heterocycles through a sequence of nucleophilic addition, cyclization, and rearrangement steps. nih.govresearchgate.net Similar strategies could potentially be devised for this compound, using a base to generate a nucleophile that attacks either the nitrile or the acetyl group, initiating a cascade.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

Spectroscopic Observation: In many transformations of indole and indoline systems, intermediates can be observed using spectroscopic techniques. For example, in situ spectroscopic observation of spiroindolenine intermediates has confirmed their role in certain ruthenium-catalyzed allylic substitutions and subsequent reduction to indolines. chemrxiv.org

Wheland Intermediates: In electrophilic aromatic substitution reactions, the key intermediates are carbocationic species known as Wheland intermediates or sigma complexes. ic.ac.uk For this compound, attack at C7 would generate a carbocation that is stabilized by resonance involving the nitrogen lone pair. Characterizing this intermediate, though challenging due to its high reactivity, would provide direct evidence for the substitution pathway.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions (e.g., hydrolysis of the acetyl group), a tetrahedral intermediate is formed when the nucleophile attacks the carbonyl carbon. libretexts.org Similarly, nucleophilic addition to the nitrile group proceeds through an intermediate imine anion. libretexts.orglibretexts.org While often too short-lived to isolate, their existence is inferred from kinetic studies and computational modeling.

Computational and Theoretical Investigations of 1 Acetylindoline 4 Carbonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. researchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides crucial data on bond lengths, bond angles, and dihedral angles.

For 1-Acetylindoline-4-carbonitrile, a full geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield the precise spatial coordinates of each atom. thepharmajournal.com This process reveals the planarity of the ring systems and the orientation of the acetyl and carbonitrile substituents. The resulting optimized structure is the foundation for all further computational analyses. Beyond geometry, these calculations also provide fundamental electronic properties like total energy, dipole moment, and the distribution of electron density.

Table 1: Predicted Structural Parameters for this compound from DFT

This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and would be precisely determined in a specific computational study.

| Parameter | Description | Expected Value/Feature |

| Bond Lengths (Å) | The distance between two bonded atoms. | C-C (aromatic), C-C (aliphatic), C=O, C≡N, C-N |

| **Bond Angles (°) ** | The angle formed by three connected atoms. | Angles defining the five- and six-membered rings. |

| Dihedral Angles (°) | The rotational angle between two planes. | Defines the puckering of the indoline (B122111) ring and substituent orientation. |

| Dipole Moment (D) | A measure of the molecule's overall polarity. | A non-zero value is expected due to electronegative O and N atoms. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). acs.org

An FMO analysis of this compound would calculate the energies of these orbitals. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. For this molecule, the HOMO is expected to be located primarily on the electron-rich indoline ring system, while the LUMO would likely be concentrated around the electron-withdrawing acetyl and carbonitrile groups.

Table 2: Frontier Molecular Orbital Parameters

| Parameter | Description | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Predicts chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex calculated wavefunctions into localized bonds and lone pairs, resembling a Lewis structure. This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

NBO analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). thepharmajournal.com For this compound, significant stabilization energies would be expected from the delocalization of electron density from the nitrogen lone pair of the indoline ring into the antibonding orbitals of the adjacent carbonyl group and benzene (B151609) ring. Similarly, interactions involving the π-systems of the benzene ring and the nitrile group would be quantified, providing a detailed understanding of the electronic delocalization that stabilizes the molecule.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using colors to denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygen and the nitrogen of the nitrile group, identifying them as primary sites for electrophilic attack. Regions of positive potential (blue) would likely be found near the hydrogen atoms.

The Fukui function provides a more quantitative measure of reactivity at specific atomic sites. It describes the change in electron density at a particular point when the total number of electrons in the system changes. This analysis helps to pinpoint the most likely atoms to be involved in nucleophilic, electrophilic, or radical attacks, complementing the qualitative picture provided by the MEP map.

Time-Dependent DFT (TD-DFT) for Electronic Excitation and UV-Vis Spectra Prediction

While standard DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate excited states and predict electronic absorption spectra. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption wavelengths (λmax), oscillator strengths (a measure of absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*).

A TD-DFT calculation for this compound, often performed using a solvent model to mimic experimental conditions, would generate a theoretical UV-Vis spectrum. researchgate.net The predicted spectrum would likely show strong absorptions corresponding to π→π* transitions within the conjugated system of the indole (B1671886) core and weaker absorptions at longer wavelengths corresponding to n→π* transitions involving the lone pairs on the carbonyl oxygen and the indoline nitrogen. Comparing the theoretical spectrum to an experimental one can help validate the computational model and assign the observed absorption bands to specific electronic transitions.

Table 3: Theoretical UV-Vis Spectral Data from TD-DFT

| Parameter | Description | Predicted Outcome for this compound |

| λmax (nm) | Wavelength of maximum absorbance for an electronic transition. | Multiple peaks predicted, corresponding to different excitations. |

| Oscillator Strength (f) | The theoretical intensity of an absorption band. | Strong for π→π* transitions; weak for n→π* transitions. |

| Major Contribution | The orbitals involved in the electronic transition (e.g., HOMO→LUMO). | Identifies the nature of the excitation (e.g., π→π, n→π). |

Advanced Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for single, static molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility, the influence of solvent, and intermolecular interactions.

For this compound, an MD simulation could be used to explore its conformational landscape, such as the rotation around the C-N bond of the acetyl group and the puckering of the five-membered ring. By simulating the molecule in a solvent like water or ethanol, one can study how intermolecular hydrogen bonds and other solvent effects influence its structure and dynamics. This is particularly relevant for understanding its behavior in a biological or solution-phase chemical environment.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Acetylindoline 4 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the precise structural elucidation of 1-Acetylindoline-4-carbonitrile. By analyzing chemical shifts, coupling constants, and signal multiplicities, a complete assignment of all proton and carbon resonances can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic and aliphatic protons, as well as the acetyl group. The protons on the indoline (B122111) ring system would show characteristic splitting patterns due to spin-spin coupling. For instance, the protons on the benzene (B151609) ring would likely appear as a complex multiplet, while the protons on the five-membered ring would show signals in the aliphatic region. The methyl protons of the acetyl group would typically appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct resonance. The carbonyl carbon of the acetyl group and the nitrile carbon would be readily identifiable by their characteristic downfield chemical shifts. The aromatic carbons would resonate in the typical aromatic region, while the aliphatic carbons of the indoline ring would appear at higher field. The chemical shifts are influenced by the electron-withdrawing effects of the acetyl and cyano groups. youtube.commdpi.com

Below are predicted ¹H and ¹³C NMR chemical shift values for this compound, based on the analysis of related indole (B1671886) and indoline derivatives. youtube.commdpi.comresearchgate.netchemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~3.0-3.2 | t |

| H-3 | ~4.1-4.3 | t |

| H-5 | ~7.3-7.5 | d |

| H-6 | ~7.1-7.3 | t |

| H-7 | ~7.5-7.7 | d |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~28-30 |

| C-3 | ~52-54 |

| C-3a | ~125-127 |

| C-4 (CN) | ~118-120 |

| C-4a | ~110-112 |

| C-5 | ~128-130 |

| C-6 | ~124-126 |

| C-7 | ~129-131 |

| C-7a | ~145-147 |

| Acetyl-C=O | ~168-170 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound and providing insights into its conformational properties.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile and carbonyl stretching vibrations are also active in the Raman spectrum. The symmetric vibrations of the aromatic ring are often strong in Raman spectra, which can be useful for conformational analysis. The combination of both FT-IR and Raman data allows for a more complete vibrational assignment. acs.orguq.edu.au

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2220-2260 |

| C=O (Amide) | Stretching | 1650-1680 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-N | Stretching | 1200-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within this compound, providing information about its chromophoric system. The indole chromophore and its derivatives are known to exhibit characteristic absorption bands in the UV region. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π→π* transitions within the aromatic system. The presence of the acetyl and cyano groups, both of which are electron-withdrawing, can influence the position and intensity of these absorption bands, often causing a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted indoline. nih.govnih.gov The acetyl group conjugated with the nitrogen atom and the cyano group on the benzene ring create a complex electronic system. The transitions observed are typically the ¹Lₐ and ¹Lₑ bands, which are characteristic of indole-like systems. rsc.orgthedelocalizedchemist.com The solvent polarity can also affect the absorption spectrum, with more polar solvents potentially causing shifts in the absorption maxima. core.ac.uk

Expected UV-Vis Absorption Maxima for this compound

| Transition | Predicted Wavelength Range (nm) | Solvent Dependence |

|---|---|---|

| π→π* (¹Lₐ) | ~250-270 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This allows for the unambiguous confirmation of its molecular formula. ekb.egpnnl.gov

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce the connectivity of the atoms within the molecule, further corroborating the structure determined by NMR. Common fragmentation patterns for indole derivatives often involve the loss of the acetyl group, cleavage of the five-membered ring, and loss of small neutral molecules like HCN. nih.govresearchgate.net

Integration of Experimental Spectroscopic Data with Theoretical Predictions

To achieve a more profound understanding of the structural and electronic properties of this compound, experimental spectroscopic data are often integrated with theoretical calculations, such as those based on Density Functional Theory (DFT). chemrxiv.orgaip.orgnih.gov

DFT calculations can predict various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies, and electronic transition energies. researchgate.net By comparing the theoretically predicted data with the experimental results, a more confident and detailed structural assignment can be made. nih.gov For instance, discrepancies between experimental and calculated NMR shifts can highlight specific conformational or electronic effects not immediately obvious from the experimental data alone. Similarly, comparing calculated and experimental vibrational spectra can aid in the assignment of complex vibrational modes. uq.edu.au This integrated approach provides a powerful synergy for the comprehensive characterization of complex organic molecules.

Derivatization Strategies for Enhanced Spectroscopic Detection and Analysis

In certain analytical scenarios, derivatization of this compound may be employed to enhance its detection and analysis by various spectroscopic techniques. Derivatization involves chemically modifying the molecule to introduce a specific functional group that improves its analytical properties. researchgate.net

For instance, in the context of mass spectrometry, derivatization can be used to increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis or to introduce a readily ionizable group for enhanced sensitivity in liquid chromatography-mass spectrometry (LC-MS). nih.gov For example, the nitrile group can be reduced to a primary amine, which can then be derivatized with a fluorophore for highly sensitive fluorescence detection. libretexts.orgchemistrysteps.comresearchgate.netchemguide.co.uk Similarly, derivatization can be used to introduce a "tag" that simplifies purification or allows for specific detection in complex mixtures. researchgate.net The choice of derivatization strategy depends on the specific analytical goal and the instrumentation available. nih.gov

Synthetic Applications and Chemical Scaffold Development Using 1 Acetylindoline 4 Carbonitrile

1-Acetylindoline-4-carbonitrile as a Precursor in Diverse Organic Transformations

The unique structural arrangement of this compound, featuring a protected amine, a reactive nitrile group, and an aromatic ring, positions it as a potentially valuable precursor for a variety of organic transformations. In theory, the indoline (B122111) core could serve as a scaffold for the synthesis of a wide array of more complex molecules. The acetyl group at the N1 position offers a means of both protecting the indoline nitrogen and potentially modulating the reactivity of the aromatic ring. The carbonitrile group at the C4 position is a versatile functional handle, amenable to a range of chemical conversions.

While direct examples of its use are not readily found, analogous structures suggest that this compound could participate in reactions such as metal-catalyzed cross-coupling, cycloadditions, and various functional group interconversions. The electron-withdrawing nature of the nitrile group could influence the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring, directing incoming electrophiles to specific positions.

Construction of Complex Polycyclic and Heterocyclic Systems

The development of novel polycyclic and heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. The indoline-4-carbonitrile (B1355741) moiety, in principle, provides a solid foundation for the annulation of additional ring systems.

Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The construction of pyridine and pyrimidine rings fused to or substituted on the indoline scaffold represents a plausible synthetic application. General methodologies for the synthesis of pyridines often involve the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source, or cycloaddition reactions. kyoto-u.ac.jp Similarly, pyrimidines are commonly synthesized through the condensation of a three-carbon unit with a urea (B33335) or guanidine (B92328) derivative. nih.govnih.govresearchgate.netresearchgate.net

While no literature specifically details the use of this compound for this purpose, one could envision a strategy where the indoline ring is first functionalized to introduce the necessary precursors for pyridine or pyrimidine ring formation. For instance, manipulation of the acetyl and nitrile groups could lead to intermediates that are then cyclized to form the desired fused heterocycles. The synthesis of indolyl-pyrimidine derivatives from other indole (B1671886) precursors has been reported, highlighting the feasibility of such transformations in a broader context. japsonline.com

Formation of Triazolothiadiazepine and Other Fused Heterocycles

The synthesis of more complex fused heterocyclic systems, such as triazolothiadiazepines, from this compound would likely involve a multi-step sequence. The formation of a triazole ring often requires the reaction of a hydrazine (B178648) derivative with a suitable electrophile, while the thiadiazepine ring would necessitate the incorporation of sulfur and additional nitrogen atoms.

Although no specific protocols exist for this transformation starting from this compound, the general principles of heterocyclic synthesis suggest that it could be a viable, albeit challenging, endeavor. The synthesis of related fused systems like triazolo[4,3-a]pyrazines has been documented, providing a conceptual framework for such synthetic efforts. nih.gov

Strategies for Further Functionalization of the Indoline-4-carbonitrile Moiety

The existing functional groups on this compound offer clear opportunities for further chemical modification, allowing for the generation of a library of derivatives with diverse properties.

Transformations of the Carbonitrile Functionality

The carbonitrile group is a highly versatile functional group that can be transformed into a wide range of other functionalities. For example, reduction of the nitrile can yield a primary amine, providing a new site for further chemical elaboration. Hydrolysis of the nitrile, under either acidic or basic conditions, would afford a carboxylic acid, which could then be converted to esters, amides, or other acid derivatives. The addition of organometallic reagents, such as Grignard reagents, to the nitrile would lead to the formation of ketones. The synthesis of indole-pyridine carbonitriles and their subsequent biological evaluation underscores the importance of the carbonitrile moiety in generating diverse and potentially active compounds. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 1 Acetylindoline 4 Carbonitrile Analogs in a Chemical Context Non Clinical Focus

Systematic Exploration of Substituent Effects on In Vitro Chemical Interactions

The systematic modification of the 1-acetylindoline-4-carbonitrile structure has been a key strategy in understanding its chemical behavior. N-Acyl indolines, including this compound, have been developed as potent, non-covalent inhibitors of the carboxylesterase Notum. nih.govresearchgate.net These compounds offer valuable tools for in vitro studies to investigate the role of this enzyme in various biological pathways. nih.govresearchgate.net

The synthesis of these analogs is often straightforward, allowing for a diverse exploration of substituent effects. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aryl ring of the indoline (B122111) nucleus significantly impact inhibitory activity against Notum. nih.govresearchgate.net For instance, the introduction of chloro and trifluoromethyl groups at the 4- and 5-positions of the indoline ring has led to compounds with nanomolar to sub-nanomolar potency. researchgate.net

A notable example from these SAR studies is the analog 4w , which is a highly efficient inhibitor of Notum. nih.gov The strategic placement of substituents has been shown to enhance potency, with some analogs achieving single-digit nanomolar activity. researchgate.net The combination of a preferred aryl substituent with a spiro cyclopropyl (B3062369) group at the 3-position of the indoline ring has also yielded highly potent inhibitors. nih.govresearchgate.net This systematic approach allows for the fine-tuning of the chemical properties of the this compound scaffold.

Interactive Table: SAR of this compound Analogs Against Notum

| Compound | Substituent(s) | IC50 (µM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

|---|---|---|---|---|

| 3a | - | - | 0.75 | 5.0 |

| 4w | - | - | 0.85 | 5.9 |

| 4y | 4-Cl, 3,3-spiro cPr | 0.0035 | - | - |

This table summarizes the structure-activity relationship data for selected this compound analogs, highlighting the impact of different substituents on their inhibitory potency against the Notum enzyme. Data is sourced from a 2023 study on N-acyl indoline inhibitors.

Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking has been a critical tool in visualizing and understanding the interactions between this compound analogs and their target proteins. For instance, docking studies with the human acetylcholinesterase (AChE) enzyme have provided insights into the binding modes of related indanone-containing compounds. nih.gov These computational methods allow for the prediction of how a ligand will bind within the active site of a protein, revealing key interactions that contribute to its affinity and selectivity. nih.gov

High-resolution X-ray crystal structures of N-acyl indoline analogs in complex with Notum have established a common binding mode. nih.govresearchgate.net The indoline core is typically centered in the palmitoleate (B1233929) pocket of the enzyme. researchgate.net Key interactions that stabilize this binding include:

Aromatic Stacking: The aromatic portion of the indoline ring engages in stacking interactions with aromatic residues in the binding pocket. researchgate.net Aromatic stacking, including parallel and perpendicular orientations, is a significant stabilizing force in ligand-protein complexes. nih.gov

Hydrogen Bonding: A water-mediated hydrogen bond to the oxyanion hole of the enzyme is a crucial interaction for these inhibitors. researchgate.net

Hydrophobic Interactions: The indanone ring of similar molecules, like donepezil, is known to make strong hydrophobic interactions with residues such as tryptophan, phenylalanine, and tyrosine in the active site of acetylcholinesterase. nih.gov

Molecular docking simulations provide predictions of binding affinities, which are useful for ranking potential inhibitors before their synthesis and experimental testing. nih.gov The ability to account for receptor flexibility during docking is crucial for accurately predicting the binding poses of ligands. nih.gov Methods that incorporate both side-chain and global backbone flexibility of the receptor have been shown to improve the accuracy of docking predictions. nih.gov

The concept of "4D docking" allows for the seamless integration of a receptor's conformational ensemble into a single docking simulation, which can more accurately reflect the dynamic nature of protein-ligand interactions. nih.gov This approach is particularly important when dealing with "induced fit" models of ligand binding, where the protein structure adapts to accommodate the incoming ligand. nih.gov The conformational adaptability of the ligand itself, such as the rotation of the acetyl group in this compound, is also a key factor in achieving an optimal binding conformation.

Chemogenomic Approaches to Elucidate Chemical Determinants of Activity

Chemogenomic strategies involve screening libraries of compounds against numerous targets to identify the chemical features that determine their activity and selectivity. This approach helps in building a broader understanding of a compound's potential interactions beyond a single target. While specific chemogenomic studies on this compound are not detailed in the provided results, the principles of this approach are relevant to understanding its chemical biology.

By profiling a diverse set of analogs of this compound against a panel of proteins, it would be possible to identify the key "chemical determinants" of their activity. This could reveal, for example, which substituents favor binding to a particular protein family. Such data is invaluable for designing more selective compounds and for anticipating potential off-target effects.

Molecular Interactions with Biological Targets Mechanistic Research, Non Clinical

Biochemical Characterization of Enzyme-Inhibitor Interactions (e.g., Notum, EGFR Tyrosine Kinase, CK2)

The biochemical profile of N-acyl indolines, including analogs of 1-acetylindoline-4-carbonitrile, demonstrates potent, non-covalent inhibition of the enzyme Notum. nih.gov Notum functions by removing an essential palmitoleate (B1233929) group from Wnt proteins, which inactivates them and suppresses Wnt signaling. nih.govgoogle.com Inhibitors of Notum, therefore, prevent this deacylation, leading to an increase in Wnt signaling activity. nih.govgoogle.com

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays. For instance, N-acyl indoline (B122111) inhibitors have achieved significant potency in the biochemical Notum-OPTS (Octanoyl-Pro-Tyr-Ser) assay. nih.gov While specific data for this compound is part of a broader class of compounds, related analogs show excellent Notum activity, with IC50 values in the nanomolar range. researchgate.net

In contrast, there is no readily available scientific literature detailing the biochemical interaction of this compound with Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase or Casein Kinase 2 (CK2). These kinases are significant targets in drug discovery, with numerous inhibitors developed, such as ATP-competitive inhibitors for CK2 and various generations of tyrosine kinase inhibitors (TKIs) for EGFR. mdpi.comnih.govnih.govpatsnap.com However, the activity of this compound has not been characterized against these specific enzymes in the reviewed literature.

| Compound Analogue | Notum Inhibition IC50 (nM) | Reference |

|---|---|---|

| 7y | 9.5 | researchgate.net |

| LP-935001 | 0.4 | nih.gov |

Mechanistic Insights into Ligand Binding and Molecular Recognition

The mechanism of how N-acyl indoline inhibitors bind to Notum has been elucidated through high-resolution X-ray crystallography studies. nih.gov These studies reveal a common binding mode for this class of non-covalent inhibitors. nih.govresearchgate.net

The key mechanistic insights include:

Binding Pocket Occupancy : The indoline core of the inhibitor binds centrally within the large, hydrophobic palmitoleate pocket of the Notum active site. nih.govresearchgate.netnih.gov

Key Interactions : The stability of the enzyme-inhibitor complex is maintained by specific molecular interactions. Aromatic stacking between the inhibitor and residues in the active site is a primary interaction. nih.gov

Water-Mediated Hydrogen Bonding : A crucial interaction involves a water-mediated hydrogen bond to the oxyanion hole of the enzyme. nih.govresearchgate.net The oxyanion hole is a critical feature in the catalytic mechanism of serine hydrolases like Notum, and this interaction effectively blocks its function.

This detailed understanding of molecular recognition explains the potency of these compounds and provides a structural basis for designing new, potentially more effective inhibitors. The development of these compounds reportedly stemmed from a switch from an initial covalent virtual screening hit, indicating a sophisticated, structure-guided design process aimed at optimizing non-covalent interactions. nih.gov

In Vitro Target Engagement Studies

To confirm that the biochemical inhibition of Notum translates into a functional effect in a cellular environment, in vitro target engagement studies are performed. nih.govnih.gov For Notum inhibitors, this is typically assessed using a cell-based TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) reporter assay. nih.govnih.gov This assay measures the activity of the canonical Wnt signaling pathway.

Since Notum inhibition is expected to increase Wnt signaling, a corresponding increase in the reporter signal confirms that the compound is engaging its target within the cell. nih.govnih.gov N-acyl indoline inhibitors have demonstrated the ability to restore Wnt signaling in this cell-based assay, with reported half-maximal effective concentrations (EC50). nih.govresearchgate.net This demonstrates that the compounds are cell-permeable and effectively engage Notum in a biological context.

| Compound Analogue | TCF/LEF Cell Assay EC50 (nM) | Reference |

|---|---|---|

| LP-935001 | 12 | nih.gov |

| Hit Compound 2 | 361 | nih.gov |

Biophysical Characterization of Compound-Target Association and Dissociation Kinetics

Beyond measuring equilibrium constants like IC50, a deeper understanding of an inhibitor's action comes from its binding kinetics—the rates at which the compound associates with and dissociates from its target. wikipedia.orgnih.govresearchgate.net These kinetic parameters are defined by the association rate constant (k_on) and the dissociation rate constant (k_off). nih.govvu.nl The reciprocal of the dissociation rate (1/k_off) gives the drug-target residence time (t_R), a measure of the lifetime of the enzyme-inhibitor complex. nih.gov

A longer residence time can lead to a more sustained duration of action, which may be advantageous pharmacologically. nih.govyoutube.com The study of drug-target kinetics is crucial for optimizing target occupancy over time. nih.gov Biophysical techniques such as Surface Plasmon Resonance (SPR) are often employed to measure these kinetic parameters for enzyme inhibitors, including those targeting Notum. nih.govresearchgate.net

For the N-acyl indoline class of Notum inhibitors, the development from covalent to non-covalent inhibitors inherently involves the modulation of these kinetic properties. nih.gov While covalent inhibitors form a permanent bond (k_off ≈ 0), non-covalent inhibitors rely on optimized association and dissociation rates to achieve sustained target engagement. nih.gov The detailed characterization of k_on and k_off rates allows for the selection of compounds with a desired kinetic profile, a concept known as kinetic selectivity, which can be more impactful than simple thermodynamic affinity (Kd). nih.gov

Future Research Trajectories for 1 Acetylindoline 4 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methods for the preparation of target molecules. For 1-Acetylindoline-4-carbonitrile, future research should prioritize the move away from classical, often harsh, synthetic conditions towards more sustainable approaches.

Green chemistry principles should guide the development of new synthetic routes. nih.gov This includes the use of safer solvents, minimizing waste, and employing catalytic methods. For instance, the synthesis of related indoline (B122111) derivatives has seen a shift towards flow chemistry techniques, which can offer improved safety, scalability, and efficiency compared to traditional batch processes. Future investigations could explore the adaptation of flow chemistry for the synthesis of this compound, potentially leading to higher yields and purity.

Furthermore, the exploration of biocatalysis and photocatalysis could open up new avenues for the synthesis of this compound. Enzymes, with their high selectivity, could be employed for specific transformations on the indoline scaffold, while photocatalysis offers the potential for novel, light-driven reactions under mild conditions. The development of such methods would not only be of academic interest but also enhance the accessibility of this compound for further research and potential applications.

Advanced Mechanistic Investigations Using State-of-the-Art Analytical Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new transformations. Future research should leverage advanced analytical techniques to elucidate the intricate details of its chemical behavior.

In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reactions, allowing for the identification of transient intermediates and the determination of reaction kinetics. These techniques are invaluable for understanding the role of catalysts, reagents, and reaction conditions on the outcome of a transformation.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can complement experimental studies by providing insights into reaction pathways, transition state geometries, and activation energies. The synergy between experimental and computational approaches will be instrumental in building a comprehensive picture of the reactivity of this compound.

Predictive Modeling for Chemical Reactivity and Selectivity

The ability to predict the outcome of a chemical reaction is a long-standing goal in chemistry. For this compound, the development of predictive models for its reactivity and selectivity would significantly accelerate the discovery of new reactions and applications.

Machine learning and artificial intelligence are emerging as powerful tools in this domain. By training algorithms on existing datasets of chemical reactions, it is possible to develop models that can predict the products of a reaction, optimize reaction conditions, and even suggest novel synthetic routes. While a large dataset specific to this compound may not yet exist, models trained on broader classes of indole (B1671886) and indoline derivatives could be a valuable starting point.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could also be developed to correlate the structural features of this compound derivatives with their chemical reactivity and physical properties. Such models would be invaluable for the rational design of new compounds with desired characteristics.

Expansion of the Chemical Space through Combinatorial and Diversity-Oriented Synthesis

To fully explore the potential of the this compound scaffold, it is essential to expand its chemical space by creating libraries of diverse derivatives. Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for achieving this goal. nih.govnih.gov

Combinatorial synthesis allows for the rapid generation of large libraries of compounds by systematically combining a set of building blocks. nih.gov This approach could be used to create a wide range of this compound derivatives with different substituents on the aromatic ring and the acetyl group.

Diversity-oriented synthesis, on the other hand, aims to create libraries of compounds with high structural diversity, exploring different molecular scaffolds. nih.govcam.ac.ukfrontiersin.orgmdpi.comnih.gov Starting from this compound, DOS strategies could be employed to generate a variety of complex and three-dimensional molecules. This could involve, for example, exploiting the reactivity of the nitrile group or the indoline core to build new ring systems. The resulting libraries of compounds could then be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates or chemical probes.

Application as Probes for Mechanistic Chemical Biology Research

The unique structural features of this compound make it an attractive candidate for the development of chemical probes to study biological processes. nih.gov The nitrile group, for instance, can be a useful handle for bioconjugation or for interacting with specific biological targets.

Future research could focus on designing and synthesizing derivatives of this compound that can be used as probes for various applications in chemical biology. This could include the development of fluorescent probes for imaging specific cellular components, affinity-based probes for identifying protein targets, or activity-based probes for studying enzyme function.

By incorporating reporter groups, such as fluorophores or biotin (B1667282) tags, into the this compound scaffold, it would be possible to create powerful tools for visualizing and manipulating biological systems. The insights gained from such studies could have a significant impact on our understanding of health and disease.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Level: Basic

Methodological Answer:

Techniques and Features :

- NMR :

- ¹H NMR : Identify acetyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). Coupling patterns distinguish substitution on the indoline ring.

- ¹³C NMR : Nitrile carbon appears at δ 115–120 ppm; acetyl carbonyl at δ 170–175 ppm.

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight. Fragmentation patterns reveal acetyl and nitrile groups.

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Level: Advanced

Methodological Answer:

Design Framework :

Scaffold Modification : Systematically vary substituents (e.g., acetyl group, nitrile position) and evaluate bioactivity (e.g., enzyme inhibition assays).

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs).

Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and toxicity (Ames test).

Case Study : Analogous SAR studies on EAAT1 inhibitors (e.g., UCPH-101) demonstrate that minor structural changes (e.g., substituent electronegativity) significantly alter potency .

Q. Data Analysis :

- Use ANOVA to compare bioactivity across derivatives.

- Apply QSAR models to correlate structural descriptors (e.g., Hammett constants) with activity.

What methodologies are recommended for resolving contradictions in crystallographic data of this compound derivatives?

Level: Advanced

Methodological Answer:

Common Issues :

Q. Validation Steps :

Cross-validate with spectroscopic data (e.g., NMR/IR) to confirm molecular structure.

Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) averages.

Example : Inconsistent acetyl group orientation can be resolved via Hirshfeld surface analysis to evaluate intermolecular interactions .

How can computational chemistry guide the optimization of reaction pathways for synthesizing this compound?

Level: Advanced

Methodological Answer:

Approaches :

Transition State Modeling : Use Gaussian or ORCA to calculate activation energies for competing pathways (e.g., acetyl migration vs. direct substitution).

Solvent Effects : Apply COSMO-RS to predict solvent impact on reaction kinetics.

Catalyst Screening : DFT-based mechanistic studies identify optimal catalysts (e.g., Pd vs. Cu) for cyanation steps.

Case Study : Computational studies on similar nitrile-containing compounds (e.g., 4-aminoquinoline-6-carbonitrile) revealed solvent polarity’s role in stabilizing intermediates .

What strategies mitigate reproducibility challenges in biological assays involving this compound?

Level: Advanced

Methodological Answer:

Best Practices :

Standardization : Pre-treat compounds with recrystallization to ≥95% purity (HPLC-verified).

Control Experiments : Include positive/negative controls (e.g., known inhibitors for enzyme assays).

Data Transparency : Report full experimental conditions (e.g., buffer pH, incubation time) to align with FAIR principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.